molecular formula C10H11NO2 B13161944 4-(3-Hydroxyazetidin-1-yl)benzaldehyde

4-(3-Hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13161944
M. Wt: 177.20 g/mol
InChI Key: VJCMRMQZSVIKNH-UHFFFAOYSA-N
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Description

4-(3-Hydroxyazetidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3-hydroxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azetidine intermediates. One common method includes the condensation of 3-hydroxyazetidine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 4-(3-Hydroxyazetidin-1-yl)benzoic acid.

    Reduction: 4-(3-Hydroxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azetidine moiety may also interact with biological membranes, affecting their function and integrity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyazetidin-1-yl)benzoic acid
  • 4-(3-Hydroxyazetidin-1-yl)benzyl alcohol
  • 4-(3-Hydroxyazetidin-1-yl)benzamide

Uniqueness

4-(3-Hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a 3-hydroxyazetidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H11NO2/c12-7-8-1-3-9(4-2-8)11-5-10(13)6-11/h1-4,7,10,13H,5-6H2

InChI Key

VJCMRMQZSVIKNH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C=O)O

Origin of Product

United States

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